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Compound of Interest

1,5-Dimethyl-1H-pyrazole-4-
Compound Name:
sulfonamide

cat. No.: B1281980

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the *H Nuclear Magnetic Resonance (NMR)
characterization of pyrazole sulfonamide derivatives. While specific experimental data for 1,5-
Dimethyl-1H-pyrazole-4-sulfonamide is not readily available in the public domain, this
document presents a detailed examination of closely related structural analogs. The provided
data and protocols offer valuable insights for the characterization of this class of compounds.

Comparative Analysis of *H NMR Data

The following table summarizes the *H NMR spectral data for various N-substituted 3,5-
dimethyl-1H-pyrazole-4-sulfonamides and 1,3,5-trimethyl-1H-pyrazole-4-sulfonamides. These
compounds serve as valuable benchmarks for understanding the proton environments in 1,5-
Dimethyl-1H-pyrazole-4-sulfonamide. The data is presented to facilitate the identification of
characteristic chemical shifts and coupling patterns.
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Compound

Solvent

Chemical Shift (6, ppm),
Multiplicity, Coupling
Constant (J, Hz), and
Assignment

N-(2-(Cyclohex-1-en-1-
yhethyl)-3,5-dimethyl-1H-

pyrazole-4-sulfonamide[1]

CDClz

11.0-10.1 (br, 1H, NH), 5.43 (s,
1H, C=CH), 4.39 (t, J = 6.5 Hz,
1H, NH), 2.97 (g, J = 6.0, 6.5
Hz, 2H, N-CHz), 2.45 (s, 6H,
2XCHs), 2.11 (t, J = 6.5 Hz, 2H,
CHz), 1.98 (t, J = 2.0 Hz, 2H,
CH2), 1.77 (t, J = 3.5 Hz, 2H,
CHz), 1.55 (m, 4H, 2XxCH2)

1,3,5-Trimethyl-N-phenethyl-

1H-pyrazole-4-sulfonamide[1]

CDClIz

7.27 (M, 3H, Ar-H), 7.1 (dd, J =
2.1, 1.5 Hz, 2H, Ar-H), 4.28 (t,
J=6.0 Hz, 1H, NH), 3.71 (s,
3H, N-CHs), 3.18 (q, J = 6.9,
6.6 Hz, 2H, N-CH2), 2.79 (t, J =
6.6 Hz, 2H, Ar-CH>), 2.35 (s,
3H, C-CHs), 2.27 (s, 3H, C-
CHs)

N-(3,4-
Dimethoxyphenethyl)-3,5-
dimethyl-1H-pyrazole-4-

sulfonamide[1]

CDClIs

6.79 (d, J = 8.1 Hz, 1H, Ar-H),
6.65 (dd, J=1.8, 5.1 Hz, 1H,
Ar-H), 6.30 (d, J = 1.8 Hz, 1H,
Ar-H), 4.37 (t, J = 5.7 Hz, 1H,
NH), 3.84 (d, J = 6.0 Hz, 6H,
2x0OCHs), 3.18 (q, J = 6.6, 6.3
Hz, 2H, N-CH2), 2.75 (t, J = 6.6
Hz, 2H, Ar-CHz), 2.35 (s, 6H,
2XCHs3)

N-(4-Chlorophenethyl)-3,5-
dimethyl-1H-pyrazole-4-

sulfonamide[1]

CDCls

12.26 (br, 1H, NH), 7.24 (dd, J
= 1.5, 2.5 Hz, 2H, Ar-H), 7.11
(d, J = 8.5 Hz, 2H, Ar-H), 5.79
(t, J = 6.0 Hz, 1H, NH), 3.09 (q,
J =6.5, 7.5 Hz, 2H, N-CHz),

© 2025 BenchChem. All rights reserved.

Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC10373183/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10373183/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10373183/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10373183/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1281980?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Validation & Comparative

Check Availability & Pricing

2.76 (t, J = 7.0 Hz, 2H, Ar-
CHa), 2.36 (S, 6H, 2xCHs)

Experimental Protocols

A standard protocol for the tH NMR characterization of pyrazole sulfonamide derivatives is
outlined below. This procedure can be adapted based on the specific instrumentation and

sample properties.
1. Sample Preparation:
o Weigh approximately 5-10 mg of the solid pyrazole sulfonamide derivative.

e Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDClz or DMSO-de) in a
clean, dry vial.

e To ensure a homogenous magnetic field and obtain high-resolution spectra, filter the solution
through a pipette with a small cotton or glass wool plug directly into a clean 5 mm NMR tube.

o Cap the NMR tube securely.

2. NMR Data Acquisition:

¢ Insert the sample tube into the NMR spectrometer.

e Lock the spectrometer on the deuterium signal of the solvent.

» Shim the magnetic field to optimize its homogeneity. This is a critical step to achieve sharp
spectral lines.

e Acquire the *H NMR spectrum using appropriate parameters. A typical acquisition may
involve:

o A90° pulse angle.
o A spectral width sufficient to cover all expected proton resonances (e.g., 0-15 ppm).

o An acquisition time of 2-4 seconds.
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o Arelaxation delay of 1-5 seconds.

o A suitable number of scans (e.g., 8-16) to achieve an adequate signal-to-noise ratio.

» Reference the spectrum to the residual solvent peak or an internal standard such as
tetramethylsilane (TMS).

3. Data Processing and Analysis:

e Apply a Fourier transform to the acquired free induction decay (FID).

e Phase correct the resulting spectrum.

 Integrate the signals to determine the relative number of protons for each resonance.

e Analyze the chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and coupling
constants to elucidate the molecular structure.

Workflow for *H NMR Characterization and
Comparison

The following diagram illustrates the logical workflow for the *H NMR characterization of a novel
pyrazole sulfonamide and its comparison with known analogs.
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Caption: Workflow for the tH NMR characterization and comparative analysis of pyrazole
sulfonamides.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Pyrazole Sulfonamides]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1281980#1h-nmr-characterization-of-1-5-dimethyl-
1h-pyrazole-4-sulfonamide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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